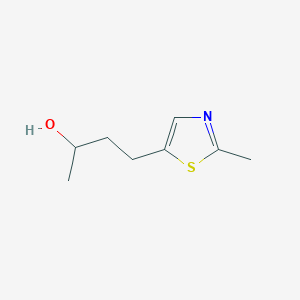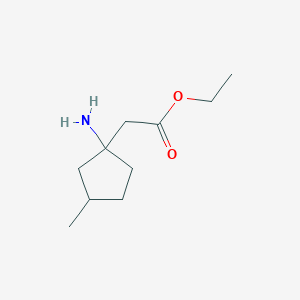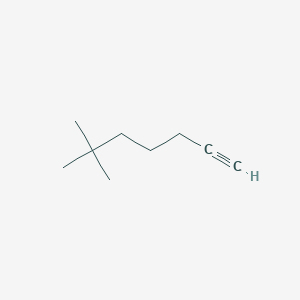
6,6-Dimethylhept-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylhept-1-yne: is a hydrocarbon compound with the molecular formula C9H16 . It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid primarily used in organic synthesis and as a reagent in research experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with t-butylacetylene: One method involves reacting t-butylacetylene with a proton-extracting agent to form 6,6-dimethylhept-1-yne.
Organometallic Reactions: Another method includes a multistep organometallic reaction sequence involving metalation by n-butyllithium followed by a Grignard reaction.
Industrial Production Methods: The industrial production of this compound often involves large-scale organometallic reactions, ensuring high yield and purity. The process may include the use of cyclopentyl methyl ether as a solvent to implement a safe, sustainable, and selective synthetic process .
Chemical Reactions Analysis
Types of Reactions:
Halogenation: 6,6-Dimethylhept-1-yne undergoes halogenation reactions due to its acetylenic unsaturation.
Oxidation: The compound can be oxidized under specific conditions to form various products.
Substitution: It can also undergo substitution reactions, where the triple bond plays a crucial role.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Substitution: Reagents like alkyl halides or acids are often used.
Major Products:
Halogenation: Produces dihalides.
Oxidation: Forms carboxylic acids or ketones.
Substitution: Results in substituted alkynes or alkenes.
Scientific Research Applications
Chemistry: 6,6-Dimethylhept-1-yne is widely used in organic synthesis as a building block for more complex molecules.
Biology and Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as terbinafine, an antifungal agent .
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-dimethylhept-1-yne exerts its effects involves its acetylenic unsaturation, making it reactive in various chemical processes. In the synthesis of terbinafine, for example, it undergoes a series of organometallic reactions to form the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol . This intermediate then participates in further reactions to produce the final pharmaceutical product .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
InChI Key |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


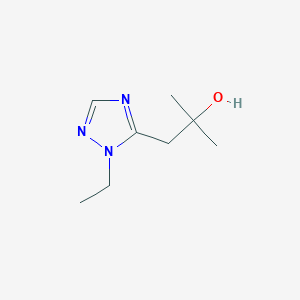
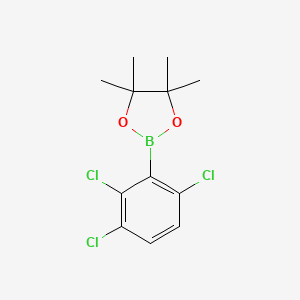
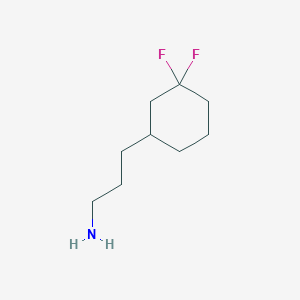
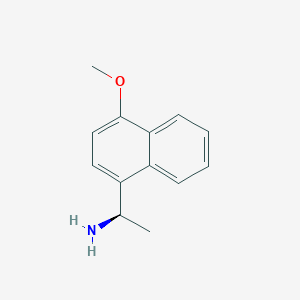

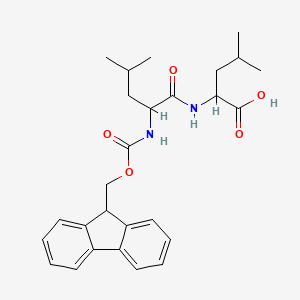
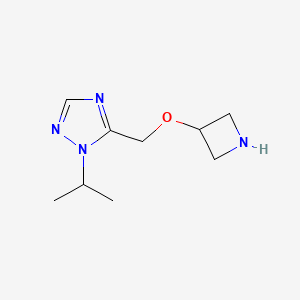
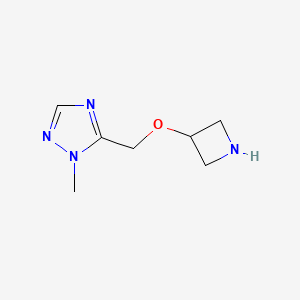
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
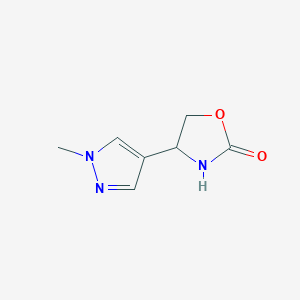
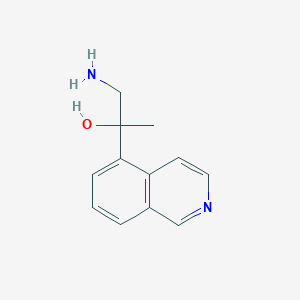
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
